3-Bromo-6-methyl-4-(4-methylsulfonylphenyl)pyran-2-one
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Overview
Description
3-Bromo-6-methyl-4-(4-methylsulfonylphenyl)pyran-2-one is a synthetic organic compound that belongs to the pyranone family. Pyranones are six-membered oxygen-containing heterocycles with a wide range of biological and pharmaceutical properties. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a methylsulfonylphenyl group attached to the pyranone ring. These functional groups contribute to its unique chemical and physical properties, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-4-(4-methylsulfonylphenyl)pyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylsulfonylbenzaldehyde with 3-bromo-2-methylacrylic acid in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired pyranone compound.
Another approach involves the use of a multicomponent reaction (MCR) strategy, where 4-methylsulfonylbenzaldehyde, 3-bromo-2-methylacrylic acid, and a suitable catalyst, such as a transition metal catalyst, are combined in a one-pot reaction. This method offers high efficiency, atom economy, and short reaction times.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for precise control of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-4-(4-methylsulfonylphenyl)pyran-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the pyranone ring can be reduced to an alcohol using reducing agents, such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide, dichloromethane)
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid)
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran)
Major Products Formed
Substitution Reactions: Substituted pyranone derivatives
Oxidation Reactions: Carboxylic acid derivatives
Reduction Reactions: Alcohol derivatives
Scientific Research Applications
3-Bromo-6-methyl-4-(4-methylsulfonylphenyl)pyran-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, such as pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases, such as cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-4-(4-methylsulfonylphenyl)pyran-2-one is primarily based on its ability to interact with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential bacterial proteins or disrupt bacterial cell membranes. Its anticancer activity may involve the inhibition of key enzymes or signaling pathways that are critical for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-methyl-2-pyrone: A structurally similar compound with a bromine atom and a methyl group attached to the pyranone ring, but lacking the methylsulfonylphenyl group.
3-Bromo-2-methyl-6-(methylsulfonyl)phenyl-4,5-dihydroisoxazole: Another compound with similar functional groups but a different heterocyclic core.
Uniqueness
3-Bromo-6-methyl-4-(4-methylsulfonylphenyl)pyran-2-one is unique due to the presence of the methylsulfonylphenyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, stability, and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H11BrO4S |
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Molecular Weight |
343.19 g/mol |
IUPAC Name |
3-bromo-6-methyl-4-(4-methylsulfonylphenyl)pyran-2-one |
InChI |
InChI=1S/C13H11BrO4S/c1-8-7-11(12(14)13(15)18-8)9-3-5-10(6-4-9)19(2,16)17/h3-7H,1-2H3 |
InChI Key |
VZAXOEQCRICWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)Br)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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